![molecular formula C21H27N3O B5887197 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline](/img/structure/B5887197.png)
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Wissenschaftliche Forschungsanwendungen
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential use as an antifungal agent. In addition, 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has been studied for its potential use in material science, including the development of novel drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a crucial role in the apoptotic process. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has also been shown to exhibit good stability in various physiological conditions, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is its high purity and yield, which makes it suitable for use in lab experiments. However, the compound has limited water solubility, which may pose challenges in certain experiments. In addition, the compound requires further optimization to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy as a therapeutic agent. Another direction is the development of novel drug delivery systems to enhance the compound's bioavailability and target specificity. In addition, further studies are needed to elucidate the compound's mechanism of action and identify potential molecular targets for drug development. Overall, 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has shown promising results in preclinical studies and holds great potential for further development as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline involves the reaction of 4-ethylbenzylamine with acetic anhydride and piperazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with aniline to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Eigenschaften
IUPAC Name |
1-[4-[4-[(4-ethylphenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-4-6-19(7-5-18)16-22-20-8-10-21(11-9-20)24-14-12-23(13-15-24)17(2)25/h4-11,22H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFFIPLJCLYGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.